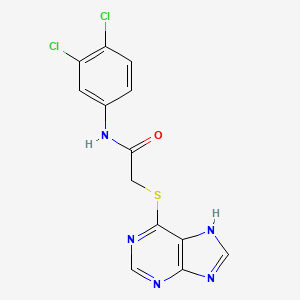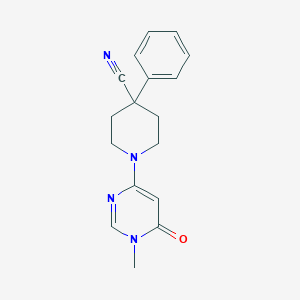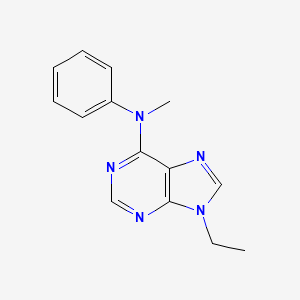![molecular formula C20H28N6S B12247017 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12247017.png)
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine is a complex organic compound that features a combination of imidazo[1,2-b]pyridazine and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group. The thiazole moiety is then synthesized separately and coupled with the imidazo[1,2-b]pyridazine core through a series of nucleophilic substitution reactions. The final step involves the attachment of the piperazine ring to the thiazole moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave irradiation).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Thiazole Derivatives: Compounds with variations in the thiazole moiety.
Piperazine Derivatives: Compounds with different functional groups attached to the piperazine ring.
Uniqueness
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine is unique due to its combination of three distinct moieties, which confer a range of potential biological activities and applications. This structural diversity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H28N6S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C20H28N6S/c1-14-16(27-15(2)21-14)12-24-8-10-25(11-9-24)19-7-6-18-22-17(20(3,4)5)13-26(18)23-19/h6-7,13H,8-12H2,1-5H3 |
InChI Key |
KLACIZUNDBWVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NN4C=C(N=C4C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12246935.png)
![2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B12246936.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12246939.png)
![5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole](/img/structure/B12246942.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12246948.png)

![N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B12246964.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B12246966.png)
![2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246969.png)
![2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12246970.png)
![2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12246977.png)

![Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B12246997.png)

